molecular formula C14H20O6 B14664239 Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 49748-30-3

Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B14664239
CAS No.: 49748-30-3
M. Wt: 284.30 g/mol
InChI Key: HXFULQHAPQWCKV-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C14H20O6 It is a derivative of cyclohexane and contains two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,5-dioxocyclohexane-1,4-dicarboxylic acid.

    Reduction: 2,5-dihydroxycyclohexane-1,4-dicarboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
  • Dipropyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Uniqueness

Dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective. For example, its solubility and reactivity can be tailored for particular industrial processes or research studies.

Properties

CAS No.

49748-30-3

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

dipropan-2-yl 2,5-dioxocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C14H20O6/c1-7(2)19-13(17)9-5-12(16)10(6-11(9)15)14(18)20-8(3)4/h7-10H,5-6H2,1-4H3

InChI Key

HXFULQHAPQWCKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CC(=O)C(CC1=O)C(=O)OC(C)C

Origin of Product

United States

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